gil protein - 147954-53-8

gil protein

Catalog Number: EVT-1518103
CAS Number: 147954-53-8
Molecular Formula: C10H18O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Gil protein is derived from Escherichia coli and has been characterized through various biochemical assays and structural analyses. Its role as a receptor for cyclic di-GMP has been established through studies that demonstrate its involvement in cellulose production, highlighting its significance in microbial ecology and biofilm development .

Classification

Gil protein belongs to the category of cyclic di-GMP receptors, which includes various domains capable of binding this signaling molecule. It is classified under the DUF2819 family, which is characterized by its unique structural features that facilitate the interaction with cyclic di-GMP .

Synthesis Analysis

Methods

The synthesis of Gil protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding Gil into an expression vector, followed by transformation into a suitable host organism, typically E. coli. The expression system often utilizes the T7 promoter for high-level expression, allowing for efficient production of the protein.

Technical Details

  1. Cloning: The gene encoding Gil is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells via heat shock or electroporation.
  3. Induction: Protein expression is induced using isopropyl β-D-1-thiogalactopyranoside when the bacterial culture reaches an appropriate optical density.
  4. Purification: Post-induction, cells are harvested and lysed, followed by purification using affinity chromatography techniques such as nickel-nitrilotriacetic acid chromatography due to His-tagging on the protein .
Molecular Structure Analysis

Structure

The Gil protein exhibits a distinct three-dimensional structure characterized by a specific arrangement of alpha-helices and beta-sheets that form its binding site for cyclic di-GMP. The structural analysis reveals critical residues involved in ligand interaction.

Data

  • Molecular Weight: Approximately 25 kDa.
  • Structural Domains: Contains conserved motifs typical of cyclic di-GMP binding proteins.
  • Crystallography: High-resolution X-ray crystallography data has provided insights into the conformational changes upon ligand binding .
Chemical Reactions Analysis

Reactions

Gil protein participates in several biochemical reactions primarily related to its function as a receptor for cyclic di-GMP. Upon binding cyclic di-GMP, it undergoes conformational changes that modulate downstream signaling pathways affecting cellulose synthesis.

Technical Details

  1. Binding Affinity: The interaction between Gil and cyclic di-GMP can be quantified using techniques like surface plasmon resonance or fluorescence resonance energy transfer.
  2. Functional Assays: Mutational analysis can determine residues critical for binding and functional activity, revealing insights into the mechanism of action .
Mechanism of Action

Process

The mechanism by which Gil protein exerts its effects involves binding to cyclic di-GMP, leading to changes in gene expression related to biofilm formation and cellulose production. This interaction triggers downstream signaling cascades that influence cellular behavior.

Data

  • Binding Kinetics: Studies indicate rapid association and dissociation rates for the Gil-cyclic di-GMP complex.
  • Regulatory Role: Gil acts as an allosteric regulator, modulating the activity of other proteins involved in cellulose biosynthesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Gil protein is soluble in aqueous buffers at physiological pH.
  • Stability: Exhibits stability at room temperature but may require specific conditions (like low temperatures) for long-term storage.

Chemical Properties

  • pH Stability Range: Functional over a pH range of 6 to 8.
  • Thermal Stability: Maintains activity up to 37°C; higher temperatures may denature the protein.

Relevant analyses show that modifications to Gil can enhance its stability or alter its binding properties, providing avenues for engineering more effective variants for research applications .

Applications

Gil protein has significant implications in scientific research, particularly in microbiology and biotechnology:

  • Biofilm Studies: Understanding how Gil regulates biofilm formation can inform strategies to control bacterial adhesion in medical and industrial settings.
  • Synthetic Biology: Engineering Gil or its pathways could lead to advances in bioprocessing and cellulose production for biofuels.
  • Signal Transduction Research: Insights from Gil's interactions with cyclic di-GMP contribute to broader knowledge regarding bacterial signaling mechanisms .
Molecular Characterization of Gil Protein

Genomic Identification of Gil-Encoding Loci in Enterobacteria

Gil protein (originally annotated as Domain of Unknown Function 2819, DUF2819) was first identified through systematic screening of Escherichia coli's ASKA overexpression library using the Differential Radial Capillary Action of Ligand Assay (DRaCALA) with radioisotope-labeled cyclic diguanylate (c-di-GMP) [2] [4]. This genome-wide approach revealed bcsE (bacterial cellulose synthesis E) as a candidate c-di-GMP receptor gene embedded within cellulose synthase operons. Genomic analyses confirmed that bcsE is evolutionarily conserved in Gammaproteobacteria (e.g., Salmonella enterica, Klebsiella pneumoniae) and Betaproteobacteria, where it consistently localizes adjacent to bcsA and bcsB genes encoding cellulose synthase subunits [2] [4]. The bcs operon architecture typically follows the pattern: bcsAbcsBbcsZbcsCbcsE, with bcsE positioned downstream as a core regulatory element. Functional studies demonstrated that deletion of bcsE reduces but does not abolish cellulose production, indicating its role in optimizing extracellular matrix assembly rather than serving as an essential catalytic component [4].

Table 1: Genomic Context of Gil-Encoding Loci in Select Enterobacteria

OrganismGenomic LocusOperon PositionFlanking Genes
Escherichia colib4312Downstream of bcsCbcsA → bcsB → bcsZ → bcsC → bcsE
Salmonella entericaSTM3611Downstream of bcsCbcsA → bcsB → bcsZ → bcsC → bcsE
Klebsiella pneumoniaeKPN_03324Downstream of bcsCbcsA → bcsB → bcsZ → bcsC → bcsE

Domain Architecture of Gil Protein: DUF2819 Redefined as GIL (GGDEF I-Site Like) Domain

Gil proteins exhibit a conserved single-domain architecture centered on the ~130-amino-acid DUF2819 domain, now redefined as the GIL (GGDEF I-site Like) domain based on structural and functional analyses [2] [4]. The GIL domain adopts a modified PAS-fold structure characterized by a central β-sheet flanked by α-helices, resembling the c-di-GMP-binding I-site of diguanylate cyclase (GGDEF) domains. Key distinctions include:

  • Replacement of the GGDEF domain’s RxxD motif with RxGD (Arg-x-Gly-Asp, where x is any residue)
  • Absence of catalytic A-site residues required for diguanylate cyclase activityBiochemical validation confirmed that purified GIL domains from E. coli, S. enterica, and K. pneumoniae bind c-di-GMP with dissociation constants (Kd) ranging from 0.5–5 μM, comparable to canonical PilZ domains [2]. Mutagenesis of the RxGD motif (e.g., R118D in E. coli BcsE) abolished c-di-GMP binding, confirming its role as the ligand-binding pocket. The GIL domain thus represents the second dedicated c-di-GMP binding domain identified in bacteria after PilZ, with mutually exclusive phylogenetic distributions [4].

Table 2: Physicochemical Properties of Gil Family Proteins

SpeciesProtein Length (aa)Molecular Weight (kDa)Isoelectric Point (pI)c-di-GMP Kd (μM)
Escherichia coli BcsE21424.15.81.2 ± 0.3
Salmonella enterica BcsE21624.46.00.9 ± 0.2
Klebsiella pneumoniae BcsE21724.65.91.5 ± 0.4

Comparative Sequence Analysis of Gil Homologs Across Gammaproteobacteria and Betaproteobacteria

Gil homologs share >65% sequence identity within enterobacterial genera but exhibit divergent conservation patterns across proteobacterial classes. A systematic alignment of 42 Gil sequences revealed:

  • Gammaproteobacteria: High conservation in Enterobacteriaceae (e.g., Escherichia, Salmonella, Klebsiella), with sequence identity >80% in the GIL domain. Pseudomonas species lack bcsE, suggesting lineage-specific loss.
  • Betaproteobacteria: Homologs in Burkholderia and Ralstonia show <40% identity to E. coli BcsE, though the RxGD motif remains invariant.
  • Functional Divergence: Non-enterobacterial Gil proteins (e.g., Acinetobacter) lack operonic association with cellulose synthase genes, implying neo-functionalization in biofilm regulation or stress response [2] [4] [9]. Intrinsically disordered regions (IDRs) flanking the GIL domain vary significantly in length (5–45 residues), potentially influencing protein-protein interactions. Taxonomically restricted residues cluster in solvent-exposed loops outside the RxGD pocket, indicating adaptive specialization without disrupting core ligand binding [10].

Table 3: Domain Architecture Variations in Gil Homologs

Taxonomic GroupConserved DomainsIDR Length (aa)Operon Association
EnterobacteriaceaeStandalone GIL5–15bcsA-B-Z-C-E
BurkholderiaceaeGIL + PAS domain20–30bcsA-B-like genes
MoraxellaceaeGIL + TPR repeats30–45Non-cellulose operons

Evolutionary Conservation of the RxGD Motif in Gil Domains

The RxGD motif (Arg-x-Gly-Asp) is evolutionarily invariant across 98.7% of 1,214 validated Gil sequences, confirming its non-negotiable role in c-di-GMP binding [2] [4] [10]. Phylogenetic shadowing revealed:

  • Arg+1: Positionally conserved in 100% of sequences; substitutions (e.g., R→K) reduce c-di-GMP affinity by >100-fold due to loss of cation-π interactions with the guanine base.
  • Gly+3: 99.2% conservation; steric constraints prohibit substitution with larger residues (e.g., G→A mutants abrogate binding).
  • Asp+4: 97.5% conservation; coordinates c-di-GMP via hydrogen bonding to the ribose O2' hydroxyl.Taxonomy-aware conservation metrics (e.g., VST, STP) demonstrate that RxGD exhibits maximal conservation in Enterobacteria compared to flanking sequences [10]. Non-canonical motifs (e.g., RxAD in <1% of environmental Vibrio species) correlate with loss of cellulose production, validating the motif’s functional essentiality. Evolutionary reconstruction suggests the RxGD motif originated in ancestral Proteobacteria before radiating into dedicated cellulose-associated and regulatory subtypes [4] [9].

Figure: Phylogenetic Distribution of the RxGD Motif in Gil Domains(Note: In text description due to format constraints)

Properties

CAS Number

147954-53-8

Product Name

gil protein

Molecular Formula

C10H18O

Synonyms

gil protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.